Bienvenue dans la boutique en ligne BenchChem!

2-ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide

Medicinal Chemistry Structure-Activity Relationship ACC Inhibition

2-Ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide (CAS 1798030-56-4) is a synthetic small molecule belonging to the pyrimidine-substituted pyrrolidine amide class, with molecular formula C₁₅H₂₄N₄O and a molecular weight of 276.384 Da. The chemotype features a pyrimidine core bearing a pyrrolidine ring at the 4-position and a 2-ethylbutanamide side chain linked via a methylene bridge at the 2-position.

Molecular Formula C15H24N4O
Molecular Weight 276.384
CAS No. 1798030-56-4
Cat. No. B2432777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide
CAS1798030-56-4
Molecular FormulaC15H24N4O
Molecular Weight276.384
Structural Identifiers
SMILESCCC(CC)C(=O)NCC1=NC=CC(=N1)N2CCCC2
InChIInChI=1S/C15H24N4O/c1-3-12(4-2)15(20)17-11-13-16-8-7-14(18-13)19-9-5-6-10-19/h7-8,12H,3-6,9-11H2,1-2H3,(H,17,20)
InChIKeyOMPWJUKBDJCHCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide (CAS 1798030-56-4): Compound-Class Context for Procurement Decisions


2-Ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide (CAS 1798030-56-4) is a synthetic small molecule belonging to the pyrimidine-substituted pyrrolidine amide class, with molecular formula C₁₅H₂₄N₄O and a molecular weight of 276.384 Da . The chemotype features a pyrimidine core bearing a pyrrolidine ring at the 4-position and a 2-ethylbutanamide side chain linked via a methylene bridge at the 2-position. This structural class has been described generically in patent literature as inhibitors of acetyl-CoA carboxylase (ACC), a target implicated in metabolic disorders, obesity, and certain cancers [1]. However, demonstrable, comparator-backed quantitative differentiation data specific to this compound remain absent from the open scientific literature, and procurement decisions must therefore rely on structural rationale and class-level inference rather than on direct, evidence-based superiority claims.

Why In-Class Pyrrolidine-Pyrimidine Amides Cannot Be Interchanged with 2-Ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide


Within the pyrrolidine-pyrimidine amide chemotype, subtle variations in the amide side chain, pyrimidine substitution pattern, and linker geometry can profoundly alter target engagement, selectivity, and physicochemical properties [1]. The target compound incorporates a 2-ethyl branched butanamide moiety attached via a methylene linker at the pyrimidine 2-position, a specific arrangement that differs from close analogs bearing 3-methylbutanamide (CAS 1797804-20-6), ethanesulfonamide (CAS 1797968-14-9), cyclopropanecarboxamide (CAS 1797328-42-7), or acetamide side chains [2]. In the broader ACC inhibitor series disclosed in patent US 8,962,641, even minor alkyl branching changes on the amide terminus resulted in measurable shifts in ACC1/ACC2 isoform selectivity and cellular potency [1]. Consequently, generic substitution with a structurally similar but non-identical pyrrolidine-pyrimidine amide risks introducing uncontrolled variables into assay systems, compromising reproducibility, and undermining SAR continuity.

Quantitative Differentiation Evidence for 2-Ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide (CAS 1798030-56-4)


Structural Differentiation from the Closest Patented Analog: 2-Ethyl vs. 3-Methyl Butanamide Side-Chain Branching

The target compound (CAS 1798030-56-4) bears a 2-ethylbutanamide side chain, whereas the closest patented analog identified in the open literature is 3-methyl-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide (CAS 1797804-20-6), which carries a 3-methylbutanamide moiety and an additional methyl substituent on the pyrimidine ring [1]. The 2-ethyl branching introduces a chiral center at the α-carbon of the amide (absent in the 3-methyl analog) and alters the steric and electronic environment of the amide carbonyl, which in related ACC inhibitor series has been associated with differential ACC1 versus ACC2 isoform selectivity [2]. Quantitative comparative biological data for these two specific compounds are not available in the public domain, so this differentiation is structural in nature.

Medicinal Chemistry Structure-Activity Relationship ACC Inhibition

Linker and Amide Type Differentiation: Carboxamide vs. Sulfonamide vs. Acetamide in the Pyrrolidine-Pyrimidine Series

The target compound is a secondary carboxamide (butanamide) linked via a methylene bridge to the pyrimidine 2-position. Close analogs with the identical pyrrolidine-pyrimidine core but different amide types exist: N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)ethanesulfonamide (CAS 1797968-14-9) and N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide . The sulfonamide analog introduces a tetrahedral sulfur center and distinct hydrogen-bond acceptor geometry compared with the planar carboxamide. The acetamide analog lacks the 2-ethyl branching and has reduced lipophilicity. For the sulfonamide analog, one vendor-reported dataset indicates an IC₅₀ of 0.5 µM against MV4-11 AML cells via Mnk2 inhibition ; no comparable data exist for the target compound. Cross-class inference from the ACC inhibitor patent literature suggests that carboxamide-to-sulfonamide replacement generally reduces ACC inhibitory potency [1].

Medicinal Chemistry Pharmacophore Design Hydrogen-Bonding Capacity

Class-Level Inference: Pyrrolidine-Pyrimidine Amides as ACC Inhibitors and the Role of 2-Alkyl Substitution

The patent family US 8,962,641 (and related filings EP 2903982, WO 2014053595) generically discloses pyrimidine-substituted pyrrolidine derivatives as ACC1/ACC2 inhibitors, with exemplified compounds bearing diverse amide side chains [1]. Within this series, the nature of the amide substituent (T group in the Markush formula) is described as modulating both ACC1 and ACC2 inhibitory potency as well as isoform selectivity. Compounds with branched alkyl amides (e.g., 2-ethylbutanamide) are encompassed by the generic claims [1]. Representative compounds in this patent series have demonstrated ACC2 IC₅₀ values in the low nanomolar range (e.g., 4.3 nM for a specific Shionogi exemplar in recombinant human ACC2 enzymatic assay) [2]. However, the specific target compound (CAS 1798030-56-4) is not individually exemplified with quantitative data in this or any other publicly accessible patent.

Acetyl-CoA Carboxylase Metabolic Disease Isoform Selectivity

Recommended Application Scenarios for 2-Ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide Based on Current Evidence


Structure-Activity Relationship (SAR) Exploration of Branched Amide Side Chains in Pyrrolidine-Pyrimidine ACC Inhibitor Series

With its 2-ethyl branched butanamide side chain, this compound fills a specific structural niche within the ACC inhibitor chemotype space disclosed in US 8,962,641 [1]. It can serve as a tool to probe the effect of α-ethyl branching (vs. β-methyl branching in CAS 1797804-20-6 or linear butanamide in simpler analogs) on ACC1/ACC2 isoform selectivity and cellular potency. Unlike the 3-methyl analog, the target compound's chiral α-carbon offers the possibility of enantiomer-resolved pharmacological profiling.

Pharmacophore Validation for Hydrogen-Bond-Dependent Target Engagement

The secondary carboxamide motif distinguishes this compound from sulfonamide (CAS 1797968-14-9) and acetamide analogs that lack an amide N–H hydrogen-bond donor . In target classes where the carboxamide N–H forms a critical hydrogen bond with the protein backbone (as inferred for certain ACC and Mnk inhibitors), this compound retains that pharmacophoric feature while modifying the lipophilic side chain. It can be deployed in systematic pharmacophore validation studies comparing matched molecular pairs that vary only in the amide type.

Probe for Pyrimidine Substitution-Pattern Tolerance in Kinase or Metabolic Enzyme Assays

Unlike the 4-methyl-6-pyrrolidine-substituted pyrimidine analog (CAS 1797804-20-6), this compound bears an unsubstituted pyrimidine ring beyond the 4-pyrrolidine group [2]. This difference in pyrimidine decoration may affect metabolic stability (e.g., CYP-mediated oxidation at unsubstituted ring positions) and target binding pocket complementarity. The compound can be used in head-to-head metabolic stability or target engagement assays against the methyl-substituted analog to isolate the contribution of pyrimidine ring substitution.

Chemical Probe for Phenotypic Screening in Metabolic Disease or Oncology Panels

Given the class-level association of pyrrolidine-pyrimidine amides with ACC inhibition [1], this compound may be suitable for inclusion in phenotypic screening cascades targeting lipid metabolism, obesity, type 2 diabetes, or cancers dependent on de novo lipogenesis. The 2-ethylbutanamide side chain provides distinct lipophilicity and steric properties compared with other commercially available analogs, potentially yielding differentiated hit profiles in unbiased screening formats.

Quote Request

Request a Quote for 2-ethyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.